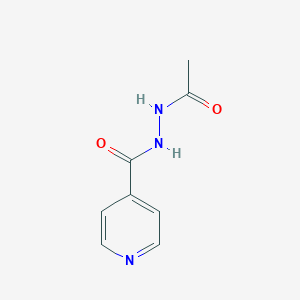

Acetylisoniazid

Übersicht

Beschreibung

Acetylisoniazid, also known as N’-acetylisoniazid, is a metabolite of isoniazid, a widely used antibiotic for the treatment of tuberculosis. It is formed through the acetylation of isoniazid by the enzyme N-acetyltransferase. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of isoniazid, influencing its therapeutic efficacy and toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetylisoniazid is synthesized through the acetylation of isoniazid. The reaction involves the condensation of the carboxy group of isonicotinic acid with hydrazine, followed by acetylation of the monosubstituted nitrogen atom . The reaction conditions typically include the use of acetic anhydride or acetyl chloride as the acetylating agents under controlled temperature and pH conditions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.

Analyse Chemischer Reaktionen

Formation via N-Acetylation

Acetylisoniazid is synthesized through N-acetylation of isoniazid , catalyzed by the enzyme N-acetyltransferase 2 (NAT2). This reaction replaces a hydrogen atom on INH’s hydrazine group with an acetyl group (CH₃CO).

Key reaction:

Genetic Influence on Acetylation

NAT2 polymorphisms significantly affect reaction rates:

Hydrolysis to Isonicotinic Acid and Acetylhydrazine

AcINH undergoes enzymatic hydrolysis to form isonicotinic acid (INA) and acetylhydrazine (AH) . In Mycobacterium tuberculosis, the enzyme Rv2170 facilitates this breakdown :

Key reaction:

Experimental Validation

-

LC-MS analysis confirmed molecular masses:

-

HPLC retention times :

Role in Hepatotoxicity Pathways

Acetylhydrazine (AH), a breakdown product of AcINH, is metabolized by CYP2E1 into reactive intermediates (e.g., acetyl diazene), which covalently bind to hepatic proteins, inducing hepatotoxicity .

Pharmacokinetic Data

| Parameter | AcINH (Mean ± SD) |

|---|---|

| Plasma half-life | 1.2 ± 0.4 h |

| Volume of distribution | 25.7 ± 1.30 L |

| Clearance (CL/F) | 0.33 ± 0.11 L/h |

| Data from Chinese population studies . |

Contribution to Epigenetic Modifications

AcINH and INH indirectly induce lysine isonicotinylation (K<sub>inic</sub>) , a histone post-translational modification, by increasing intracellular isonicotinic acid levels. This modification alters chromatin structure and gene expression .

Mechanism :

Analytical Methods for Detection

Quantification of AcINH and its metabolites relies on:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

AcINH is formed through the acetylation of INH, a process significantly influenced by genetic variations in the N-acetyltransferase 2 (NAT2) enzyme. The pharmacokinetics of AcINH have been extensively studied to understand its metabolism and clearance rates among different populations.

Population Pharmacokinetic Studies

- A study established a population pharmacokinetic model for INH and AcINH in healthy individuals and tuberculosis patients. It highlighted that NAT2 genotype significantly affects the clearance rates of both compounds, with fast acetylators exhibiting much higher clearance compared to slow acetylators .

- The model derived from this research indicated that dosing guidelines might require adjustments to optimize therapeutic outcomes across varying acetylator phenotypes .

Therapeutic Monitoring

AcINH has been evaluated as a potential marker for monitoring patient compliance in tuberculosis treatment. Its detection in urine can serve as an indicator of whether patients are adhering to their medication regimen.

Urinary Detection Studies

- Research demonstrated that minute doses of INH or AcINH could be effectively monitored through urine tests, providing a reliable method for assessing compliance. Over 99% of urine samples tested positive for metabolites after administration of low doses, suggesting that these compounds can serve as innocuous markers for ensuring adherence to treatment protocols .

- This capability is particularly useful in settings where ensuring patient compliance is critical for successful treatment outcomes.

Repurposing for Other Diseases

Recent studies have explored the potential repurposing of AcINH and related compounds in treating other diseases, particularly neglected tropical diseases like Chagas disease.

Drug Combination Studies

- Investigations into drug combinations have revealed that existing FDA-approved drugs, including AcINH, may exhibit synergistic effects against Trypanosoma cruzi, the causative agent of Chagas disease. This approach aims to enhance efficacy while minimizing toxicity associated with traditional treatments .

- The strategy of repurposing AcINH alongside other compounds has shown promise in preclinical models, suggesting new avenues for treatment development .

Case Studies and Clinical Insights

Several clinical studies have provided insights into the practical applications of AcINH in real-world scenarios.

Case Study: Tuberculosis Treatment

- A clinical trial involving tuberculosis patients demonstrated that monitoring plasma levels of AcINH could inform dosage adjustments based on individual metabolic responses, thereby optimizing treatment efficacy .

- Patients were stratified based on their NAT2 genotype, allowing tailored therapeutic strategies that consider individual pharmacokinetic profiles.

Wirkmechanismus

Acetylisoniazid is a metabolite of isoniazid, which is a prodrug. Isoniazid is activated by bacterial catalase-peroxidase enzyme (KatG) to form an active complex that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall . The acetylation of isoniazid to form this compound is a detoxification pathway, reducing the availability of active isoniazid and thus influencing its therapeutic efficacy and toxicity .

Vergleich Mit ähnlichen Verbindungen

Isoniazid: The parent compound, widely used as an anti-tuberculosis drug.

Monoacetylhydrazine: Another metabolite of isoniazid, associated with hepatotoxicity.

Isonicotinic Acid: A product of isoniazid metabolism.

Comparison:

Monoacetylhydrazine: this compound is less toxic compared to monoacetylhydrazine, which is a major contributor to isoniazid-induced hepatotoxicity.

Isonicotinic Acid: Both this compound and isonicotinic acid are metabolites of isoniazid, but isonicotinic acid is a result of further oxidation.

This compound’s unique role in the metabolism of isoniazid highlights its importance in optimizing tuberculosis treatment and understanding drug-induced toxicity.

Biologische Aktivität

Acetylisoniazid (AcINH) is a derivative of isoniazid, a widely used antitubercular agent. Understanding the biological activity of AcINH is crucial for evaluating its therapeutic efficacy and potential toxicities, particularly in the context of tuberculosis treatment. This article explores the biological activity of AcINH, highlighting its pharmacokinetics, metabolic pathways, and implications for clinical use.

Pharmacokinetics and Metabolism

AcINH is primarily formed through the N-acetylation of isoniazid by the enzyme N-acetyltransferase 2 (NAT2). The metabolic pathway involves several steps:

- Isoniazid Administration : Upon administration, isoniazid undergoes acetylation to form AcINH.

- Metabolite Formation : AcINH can further be metabolized into acetylhydrazine and other compounds, some of which may exhibit hepatotoxic properties.

The pharmacokinetics of AcINH varies significantly based on genetic polymorphisms in NAT2, leading to different clearance rates among individuals categorized as slow, intermediate, or fast acetylators. Studies have shown that the clearance rates for AcINH are approximately 4.44 L/h for slow acetylators and up to 14.6 L/h for fast acetylators .

Antimicrobial Efficacy

AcINH retains significant antimicrobial activity against Mycobacterium tuberculosis, largely attributed to its ability to inhibit mycolic acid synthesis through the inhibition of enoyl-ACP reductase (InhA) in the bacterial cell wall biosynthesis pathway .

- Case Study : In a study involving various isoniazid derivatives, AcINH demonstrated comparable antibacterial activity to its parent compound against resistant strains of M. tuberculosis .

Toxicity and Side Effects

While AcINH is effective in treating tuberculosis, it has been associated with potential toxicities:

- Hepatotoxicity : The metabolism of AcINH can lead to the formation of acetylhydrazine, which has been implicated in hepatotoxicity. This risk is particularly pronounced in individuals with slow NAT2 phenotypes .

- Apoptosis Induction : Research indicates that certain concentrations of AcINH can induce apoptosis in cultured cells, suggesting that its biological activity extends beyond antimicrobial effects to include cytotoxicity under specific conditions .

Tables of Key Findings

| Parameter | Value/Observation |

|---|---|

| Clearance (Slow Acetylators) | 4.44 L/h |

| Clearance (Fast Acetylators) | 14.6 L/h |

| Main Metabolite | Acetylhydrazine |

| Antimicrobial Activity | Effective against M. tuberculosis |

| Hepatotoxic Risk | Increased in slow acetylators |

Mechanisms of Resistance

Emerging research highlights that acetylation may also play a role in developing resistance to isoniazid treatments. Specifically, strains of M. tuberculosis that exhibit high levels of NAT2 activity can convert isoniazid to AcINH more rapidly, potentially reducing the drug's efficacy .

Eigenschaften

IUPAC Name |

N'-acetylpyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBGNAKQQUWBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020013 | |

| Record name | 1-Acetyl-2-isonicotinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-38-2 | |

| Record name | Acetylisoniazid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (N)1-Acetylisoniazid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-2-isonicotinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLISONIAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42942UVUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylisoniazid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.